molecular formula C9H9F3N2O B13684350 2-Methyl-3-(trifluoromethyl)benzohydrazide

2-Methyl-3-(trifluoromethyl)benzohydrazide

Cat. No.: B13684350
M. Wt: 218.18 g/mol
InChI Key: QPPIMUVSRYXUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(trifluoromethyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Methyl-3-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as distillation and crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzohydrazides, amines, and various oxidized derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-(trifluoromethyl)benzohydrazide is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and biological properties. Its hydrazide functional group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

2-methyl-3-(trifluoromethyl)benzohydrazide

InChI

InChI=1S/C9H9F3N2O/c1-5-6(8(15)14-13)3-2-4-7(5)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)

InChI Key

QPPIMUVSRYXUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.